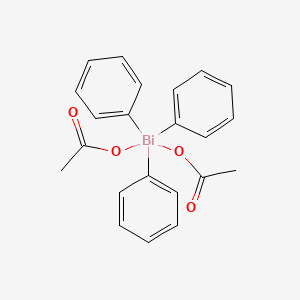

Bis(acetato-O)triphenylbismuth(V)

Description

Significance of Bis(acetato-O)triphenylbismuth(V) as a Hypervalent Bismuth Reagent

Bis(acetato-O)triphenylbismuth(V), also known as triphenylbismuth (B1683265) diacetate, is a prime example of a hypervalent bismuth(V) reagent. researchgate.netsigmaaldrich.com Hypervalent compounds are those in which the central atom has more electrons in its valence shell than is predicted by the octet rule. In the case of Bis(acetato-O)triphenylbismuth(V), the bismuth atom is pentavalent and five-coordinate. researchgate.net This structural feature is key to its reactivity.

The primary significance of Bis(acetato-O)triphenylbismuth(V) lies in its utility as an oxidizing and arylating agent in organic synthesis. wikipedia.orgscispace.com It can effectively oxidize alcohols to their corresponding aldehydes or ketones and cleave glycols. wikipedia.org Furthermore, it participates in aryl transfer reactions, a process valuable for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The reactivity of such pentavalent bismuth reagents is influenced by the nature of the ligands attached to the bismuth center. wikipedia.org

Below is a table summarizing some of the key properties of Bis(acetato-O)triphenylbismuth(V):

| Property | Value |

| CAS Number | 7239-60-3 |

| Linear Formula | (CH₃CO₂)₂Bi(C₆H₅)₃ |

| Molecular Weight | 558.42 g/mol |

| Physical Form | Solid |

| Melting Point | ~170 °C (decomposes) sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Historical Development of Organobismuth(V) Compounds in Organic Synthesis

The exploration of organobismuth compounds in organic synthesis has a rich history. The first reported use of bismuth in an organic transformation dates back to 1934, when Frederick Challenger utilized triphenylbismuth dihydroxide for the oxidation of alcohols. wikipedia.org This marked the beginning of the investigation into the synthetic potential of organobismuth reagents.

The development of Grignard and organolithium reagents significantly propelled the field forward, providing more efficient routes to synthesize organobismuth precursors. wikipedia.org A pivotal moment in the advancement of pentavalent organobismuth chemistry was the work of Derek H. R. Barton, who pioneered the use of organobismuth(V) complexes for regioselective arylations and other synthetically useful transformations. rsc.org His research demonstrated the capability of these reagents to act as catalysts in redox cycles, such as the oxidative cleavage of 1,2-diols. rsc.org

Over the years, a variety of organobismuth(V) compounds have been synthesized and their reactivity studied. These reagents have proven valuable for a range of transformations beyond oxidation and arylation, including C-N and C-O bond formation. nih.govacs.org The stability of aryl organobismuth compounds to air and moisture, in contrast to many other organometallic reagents, has also contributed to their appeal. chiappinichem.org

The following table lists some key organobismuth(V) compounds and their primary applications in organic synthesis:

| Compound | Primary Application(s) |

| Triphenylbismuth Dichloride | Phenylation of amines (with copper catalysis) scispace.com |

| Triphenylbismuth Carbonate | Oxidation of alcohols, cleavage of glycols wikipedia.orgworldscientific.com |

| Triphenylbismuth Difluoride | Phenylation of terminal acetylenes nih.gov |

| Tetraarylbismuth(V) Complexes | Aryl transfer reactions researchgate.net |

This table is interactive. Users can sort and filter the data.

The ongoing research in this area continues to uncover new applications and more efficient catalytic systems, solidifying the place of pentavalent organobismuth compounds as valuable tools in the synthetic chemist's arsenal. rsc.orgthieme-connect.de

Structure

2D Structure

Properties

Molecular Formula |

C22H21BiO4 |

|---|---|

Molecular Weight |

558.4 g/mol |

IUPAC Name |

diacetyloxy(triphenyl)bismuth |

InChI |

InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |

InChI Key |

UXYBKDNBDQNDNV-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C |

Origin of Product |

United States |

Advanced Structural Characterization of Bis Acetato O Triphenylbismuth V

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the definitive technique in establishing the three-dimensional structure of Bis(acetato-O)triphenylbismuth(V). These studies have provided a wealth of information, from the precise arrangement of atoms to the intricate network of interactions within the crystal lattice. The compound crystallizes in the monoclinic space group C2/c with four molecules per unit cell. researchgate.net

Molecular Geometry and Coordination Environment of the Bismuth Center

The central bismuth atom in Bis(acetato-O)triphenylbismuth(V) exhibits a complex coordination environment that can be described from two principal perspectives, both highlighting significant distortions from idealized geometries.

At its core, the coordination geometry around the bismuth atom can be conceptualized as a distorted trigonal bipyramidal arrangement. In this model, the three carbon atoms of the phenyl groups occupy the equatorial positions. The axial positions are occupied by one oxygen atom from each of the two acetate (B1210297) ligands. This arrangement, however, deviates significantly from an ideal trigonal bipyramidal geometry due to the further interaction of the second oxygen atom of each acetate ligand with the bismuth center. This interaction is a key feature of the structure and leads to a more comprehensive description of the coordination environment. The geometry observed in Bis(acetato-O)triphenylbismuth(V) is a recurring theme in related triphenylbismuth(V) dicarboxylate compounds, such as Bis(but-2-enoato-κO)triphenylbismuth(V), which also displays a distorted trigonal-bipyramidal environment with the carboxylate oxygen atoms in the axial positions and the phenyl carbon atoms in the equatorial plane. nih.govresearchgate.net

A more accurate and encompassing description of the coordination sphere around the bismuth atom is that of a distorted pentagonal bipyramidal geometry. researchgate.net This interpretation arises from the bidentate coordination of both acetate ligands. The equatorial plane of this bipyramid is defined by one phenyl group and the four oxygen atoms of the two acetate groups. The two remaining phenyl groups then occupy the axial positions. The molecule possesses a crystallographically imposed C2-symmetry, which is a key feature of its structure. researchgate.net The description of a distorted pentagonal bipyramidal geometry is also supported by studies on other triphenylbismuth(V) complexes with carboxylate ligands. mdpi.comresearchgate.net

Coordination Mode of Acetate Ligands (Bidentate O-Coordination)

A critical aspect of the molecular structure of Bis(acetato-O)triphenylbismuth(V) is the coordination mode of the acetate ligands. Single-crystal X-ray diffraction analysis unequivocally demonstrates that the acetate ligands act as bidentate ligands. researchgate.net This means that both oxygen atoms of each acetate group are involved in bonding to the central bismuth atom. This bidentate coordination is what leads to the expansion of the coordination number of the bismuth atom and results in the distorted pentagonal bipyramidal geometry.

Bi-O and Bi-C Bond Lengths Analysis

The precise measurement of bond lengths within the molecule provides quantitative insight into the nature of the chemical bonds. The table below summarizes the key bond lengths for Bis(acetato-O)triphenylbismuth(V) as determined by single-crystal X-ray diffraction.

| Bond | Length (Å) |

| Bi-O(1) | 2.245(4) |

| Bi-O(2) | 2.493(4) |

| Bi-C(1) | 2.193(6) |

| Bi-C(7) | 2.204(5) |

Data sourced from the Crystallographic Information File (CIF) for CCDC 859300.

The Bi-O bond lengths show a notable asymmetry in the coordination of the acetate ligands. The shorter Bi-O(1) bond length is typical for a primary covalent interaction, while the longer Bi-O(2) bond length represents a weaker, secondary interaction. This asymmetry is a hallmark of bidentate carboxylate coordination in many metal complexes. The Bi-C bond lengths are consistent with typical bismuth-carbon single bonds in organobismuth(V) compounds.

Spectroscopic Investigations for Solution-Phase Structure

The determination of the precise structure of Bis(acetato-O)triphenylbismuth(V) in solution requires sophisticated spectroscopic techniques capable of probing the subtle interactions and dynamic processes that occur.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy stands as a powerful tool for elucidating the solution-state structure of molecules. For Bis(acetato-O)triphenylbismuth(V), both ¹H and ¹³C NMR spectroscopy provide crucial information regarding the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of Bis(acetato-O)triphenylbismuth(V) recorded in a solvent like deuterochloroform (CDCl₃), the protons of the phenyl groups and the acetate ligands give rise to distinct signals. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The integration of this multiplet corresponds to 15 protons, consistent with three monosubstituted benzene (B151609) rings.

The methyl protons of the two acetate ligands are expected to produce a sharp singlet in the upfield region, typically around 2.0 ppm. The integration of this signal would correspond to six protons, confirming the presence of two acetate groups.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl rings would exhibit several resonances in the aromatic region (typically 120-150 ppm). The ipso-carbon (the carbon directly attached to the bismuth atom) is often difficult to observe due to quadrupolar relaxation effects of the bismuth nucleus. The ortho-, meta-, and para-carbons will each give rise to distinct signals. The carbonyl carbon of the acetate groups would appear significantly downfield, usually in the range of 170-180 ppm, while the methyl carbons of the acetate groups would be found in the upfield region, typically around 20-25 ppm.

A detailed analysis of the chemical shifts and coupling constants can provide insights into the electronic environment around the bismuth center and the geometry of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Bis(acetato-O)triphenylbismuth(V) in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.80 | m | 15H | 128.0 - 135.0 |

| Acetate-CH₃ | 1.95 | s | 6H | 21.5 |

| Acetate-C=O | - | - | - | 175.0 |

| Phenyl-C (ipso) | - | - | - | Not Observed |

Note: This table is a representation of expected values based on related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluxional Behavior in Solution

A key aspect of the solution-state chemistry of many pentacoordinate and hexacoordinate main group element compounds is their potential to exhibit fluxional behavior. This phenomenon involves the rapid intramolecular exchange of ligands between different coordination sites, which can be observed by NMR spectroscopy, particularly through variable temperature (VT) NMR studies.

For Bis(acetato-O)triphenylbismuth(V), which adopts a trigonal bipyramidal geometry in the solid state with the acetate groups in the axial positions, the possibility of the axial and equatorial phenyl groups, or the acetate ligands themselves, exchanging positions in solution is a significant area of investigation.

At room temperature, if the exchange process is fast on the NMR timescale, the spectrum may show averaged signals. For example, if the three phenyl groups are undergoing rapid rotation or exchange, the ortho, meta, and para protons (and carbons) may appear as single, averaged resonances.

By lowering the temperature, it is possible to slow down these exchange processes. If the rate of exchange becomes slow enough on the NMR timescale, the signals for the non-equivalent nuclei will decoalesce and appear as separate resonances. For instance, if the rotation of the phenyl groups is hindered at low temperatures, separate signals for the non-equivalent ortho, meta, and para protons might be observed.

Similarly, if the acetate ligands are involved in an exchange process, such as a Berry pseudorotation or a turnstile rotation mechanism, VT-NMR would be instrumental in revealing this dynamic behavior. At the coalescence temperature (Tc), the separate signals would merge into a single broad peak. From the coalescence temperature and the difference in chemical shifts between the exchanging sites at the slow-exchange limit, the free energy of activation (ΔG‡) for the fluxional process can be calculated.

To date, specific variable temperature NMR studies detailing the fluxional behavior of Bis(acetato-O)triphenylbismuth(V) are not widely reported in the public domain, representing an area ripe for further research to fully elucidate the dynamic nature of this fascinating organobismuth compound in solution.

Mechanistic Investigations of Bis Acetato O Triphenylbismuth V Reactivity

Bismuth(III)/Bismuth(V) Redox Catalysis Cycles

The core of many reactions involving bis(acetato-O)triphenylbismuth(V) is the Bi(III)/Bi(V) redox cycle. researchgate.netacs.org This process mimics the behavior of transition metals, allowing bismuth to participate in catalytic cycles involving oxidative and reductive steps. morressier.com While organobismuth(III) compounds have traditionally been used as transmetalation reagents or mild Lewis acids, the accessibility of the Bi(V) state opens up pathways for redox catalysis. acs.org

A general Bi(III)/Bi(V) catalytic cycle can be proposed, for instance, in the fluorination of aryl boronic esters. acs.orgnih.gov Although this specific example uses a different bismuth catalyst, the fundamental steps are illustrative. The cycle typically begins with a Bi(III) species which undergoes a transformation, such as transmetalation with a substrate, to form an organobismuth(III) intermediate. nih.govnih.gov This intermediate is then oxidized to a Bi(V) species. The final step is a reductive elimination from the Bi(V) center, which forms the desired product and regenerates the Bi(III) catalyst, allowing the cycle to continue. nih.gov The stability of the high-valent bismuth species is a critical factor and is often enhanced by the choice of ligands. researchgate.net

Key Steps in a General Bi(III)/Bi(V) Redox Cycle:

Oxidative Addition/Transmetalation: The Bi(III) center reacts with a substrate, leading to an organobismuth(III) intermediate. nih.govnih.gov

Oxidation: The organobismuth(III) species is oxidized to a pentavalent bismuth complex.

Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to form the final product and regenerate the Bi(III) catalyst. nih.gov

Recent research has significantly expanded the understanding and application of bismuth redox catalysis, covering not only Bi(III)/Bi(V) cycles but also low-valent Bi(I)/Bi(III) and Bi(II)/Bi(III) systems, showcasing bismuth's versatility. researchgate.netacs.org

Ligand Coupling Mechanisms in Arylation Reactions

Ligand coupling from a hypervalent bismuth center is a key mechanistic pathway in arylation reactions. In reactions utilizing bis(acetato-O)triphenylbismuth(V), the phenyl groups attached to the bismuth are transferred to a nucleophile. This process is believed to proceed through a ligand coupling mechanism where the aryl group and the incoming nucleophile, both coordinated to the bismuth center, directly form a new bond.

The selectivity of which group is transferred can be influenced by the ligands on the bismuth atom. researchgate.net For pentavalent organobismuth reagents, the reaction involves the coupling of an equatorial aryl group with an axial ligand (the nucleophile). The nature of the other ligands, such as the acetato groups in bis(acetato-O)triphenylbismuth(V), can influence the rate and efficiency of this coupling. researchgate.net Mechanistic studies on related hypervalent iodine compounds suggest that product formation via ligand coupling is often favored over other pathways. nih.gov

A proposed light-driven method for generating aryl radicals from triarylbismuth(V) reagents suggests an alternative pathway. This involves the reduction of the Bi(V) species to a Bi(IV) intermediate, which then undergoes mesolytic cleavage to release an aryl radical. nih.gov

Mechanistic Pathways of Carbon-Heteroatom Bond Formation

Bis(acetato-O)triphenylbismuth(V) is a highly effective reagent for the formation of carbon-heteroatom bonds, particularly C-O, C-N, and C-C bonds, through arylation reactions. researchgate.netnih.gov

The O-arylation of alcohols and phenols using bis(acetato-O)triphenylbismuth(V) often requires a catalyst, typically a copper salt. nih.gov The mechanism for the copper-promoted O-arylation is proposed to involve a transmetalation step. It is suggested that a Cu(II) salt, like copper diacetate, does not oxidize the trivalent triphenylbismuth (B1683265) but instead engages in a more complex cycle. researchgate.net

One proposed mechanism for the O-arylation of methyl 3-hydroxybenzoate suggests the formation of a Cu(III) intermediate. researchgate.net In the copper-catalyzed O-arylation of tyrosine side chains, the reaction is promoted by copper(II) acetate (B1210297). researchgate.net The addition of a small amount of Cu(OAc)₂ can dramatically accelerate the phenylation of bifunctional molecules by triphenylbismuth diacetate, removing limitations like the need for illumination. researchgate.net

A structural and mechanistic investigation into the mono-O-phenylation of diols with BiPh₃(OAc)₂ has provided further insights into the reaction pathway. nih.gov

| Reactant | Reagent | Catalyst/Promoter | Product | Key Mechanistic Feature | Reference |

| Methyl 3-hydroxybenzoate | Triphenylbismuth diacetate | Copper(II) diacetate | Methyl 3-phenoxybenzoate | Proposed formation of a Cu(III) intermediate | researchgate.net |

| Diols | Triphenylbismuth diacetate | None specified | Mono-O-phenylated diol | Mechanistic investigation performed | nih.gov |

| Alcohols | Organobismuth(V) reagents | Copper(II) | O-phenylated alcohols | General Cu(II)-catalyzed O-phenylation | nih.gov |

This table provides examples of O-arylation reactions and their proposed mechanistic details.

Similar to O-arylation, the N-arylation of amines and other nitrogen nucleophiles with bis(acetato-O)triphenylbismuth(V) is frequently catalyzed by copper salts. researchgate.netresearchgate.net The reaction is believed to proceed through a similar mechanism involving coordination of the amine to the copper catalyst, followed by reaction with the bismuth reagent.

For the N-arylation of the side chain of histidine, the reaction is promoted by copper(II) acetate in the presence of a ligand like phenanthroline. An ATCUN-like model (Amino Terminal Cu(II) and Ni(II) binding) has been proposed to explain the observed results. researchgate.net The N-arylation of azoles and diazoles has also been successfully achieved using trivalent organobismuth reagents under copper catalysis. researchgate.net Research has shown that triarylbismuth diacylates, under neutral conditions, can arylate amines, a reaction strongly catalyzed by copper powder. researchgate.net

| Reactant | Reagent | Catalyst/Promoter | Product | Key Mechanistic Feature | Reference |

| Histidine side chain | Triarylbismuthines | Copper(II) acetate/Phenanthroline | N-arylated histidine | Proposed ATCUN-like model | researchgate.net |

| Amines | Triarylbismuth diacylates | Copper powder | N-arylated amines | Strong catalysis by copper powder observed | researchgate.net |

| Hydrazines | Pentavalent organobismuth reagents | Not specified | Arylated hydrazines | Highly selective arylation | nih.gov |

This table presents examples of N-arylation reactions and their proposed mechanistic aspects.

C-arylation reactions using pentavalent organobismuth reagents are also well-established, particularly for carbon nucleophiles like phenols and enols. bohrium.com The mechanism for the C-arylation of enols and phenols often involves the formation of a covalent intermediate. nih.gov

Phosphine-catalyzed α-arylation of enones and enals using hypervalent bismuth reagents represents a key example. The mechanism involves regiospecific enolate arylation via nucleophilic catalysis. nih.gov While detailed mechanistic pathways for C-arylation using bis(acetato-O)triphenylbismuth(V) specifically are less commonly detailed than O- and N-arylation, the general principle of ligand coupling from the hypervalent bismuth center is expected to apply.

Role of Transition Metal Catalysts (e.g., Copper, Palladium) in Bismuth-Mediated Reactions

Transition metals, especially copper and palladium, play a pivotal role in expanding the scope and efficiency of reactions involving organobismuth reagents like bis(acetato-O)triphenylbismuth(V).

Copper: Copper catalysis is almost ubiquitous in the O- and N-arylation reactions using both Bi(III) and Bi(V) reagents. researchgate.netresearchgate.net The presence of copper is often mandatory for the reaction to proceed at a reasonable rate. researchgate.net The mechanism is thought to involve a Cu(I)/Cu(III) or Cu(II) catalytic cycle, where the copper center facilitates the transfer of the aryl group from bismuth to the nucleophile. researchgate.net The use of specific ligands can enhance the catalytic activity of copper. nih.gov The combination of copper catalysts with organobismuth reagents allows for reactions to occur under mild conditions. researchgate.netrsc.org

Palladium: Palladium catalysts are primarily used in cross-coupling reactions where organobismuth compounds act as the organometallic component. For instance, the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides demonstrates the utility of this approach. organic-chemistry.org While this example uses a Bi(III) reagent, the principle extends to Bi(V) derivatives in related transformations. Palladium-catalyzed direct arylation reactions offer an efficient route to π-conjugated molecules. nih.gov Mechanistic studies of palladium-catalyzed C-H arylation with other hypervalent arylating agents, like diaryliodonium salts, often propose Pd(II)/Pd(IV) catalytic cycles, which could be relevant to bismuth-mediated systems. nih.gov The combination of palladium catalysis with organobismuth reagents provides powerful methods for forming C-C, C-N, and C-O bonds. researchgate.netrsc.orgresearchgate.netresearchgate.net

| Metal Catalyst | Reaction Type | Proposed Role | Reference |

| Copper | O-Arylation, N-Arylation | Facilitates aryl group transfer, potentially via Cu(III) intermediates. Essential for reactivity. | researchgate.netresearchgate.netresearchgate.net |

| Palladium | Cross-Coupling, C-H Arylation | Enables coupling between organobismuth reagent and organic halides/triflates. | organic-chemistry.orgnih.govnih.gov |

This table summarizes the roles of copper and palladium in bismuth-mediated reactions.

Catalytic Cycles Involving Copper Salts

Copper salts are frequently employed to catalyze arylation reactions using organobismuth(V) compounds, including Bis(acetato-O)triphenylbismuth(V). These reactions, which include C-N, C-O, and C-S bond formations, are believed to proceed through a Bi(V)/Bi(III) and Cu(II)/Cu(III) or Cu(I)/Cu(III) redox cycle. The presence of copper is often mandatory for the reaction to proceed efficiently. researchgate.net

A proposed mechanism for the copper-catalyzed O-phenylation of phenols using a triarylbismuth(V) reagent like triphenylbismuth diacetate involves a Cu(II)/Cu(III) cycle. researchgate.net While the precise mechanism can vary, a general catalytic cycle can be outlined as follows:

Ligand Exchange: The copper(II) catalyst, such as copper(II) diacetate, reacts with the nucleophile (e.g., an alcohol or amine, Nuc-H) to form a copper(II) nucleophile complex, releasing acetic acid.

Transmetalation/Oxidative Addition: The Bi(V) reagent, Bis(acetato-O)triphenylbismuth(V), transfers a phenyl group to the copper(II) center. This step can be viewed as an oxidative addition, forming a putative high-valent copper(III) intermediate, Ar-Cu(III)-(Nuc)(OAc). The bismuth is reduced to a triarylbismuth(III) species.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination, forming the desired C-Nuc bond (e.g., the arylated product) and regenerating a copper(I) species.

Re-oxidation: The resulting copper(I) is re-oxidized to the active copper(II) state by the Bi(V) reagent or another oxidant present in the reaction mixture, closing the catalytic cycle.

In some instances, particularly in N-arylation of amines, the reaction is strongly catalyzed by copper powder or copper salts under neutral conditions. researchgate.net Mechanistic studies on related copper-catalyzed N-arylation reactions (Goldberg reactions) suggest that the activation of the arylating agent often occurs through a ligated copper(I) complex, highlighting the importance of the copper oxidation state in the catalytic cycle. nih.govmit.edu The use of solvents like ethylene (B1197577) glycol can also play a dual role, acting as both a medium and a ligand for the copper catalyst. sharif.edu

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for C-C bond formation. libretexts.org Organobismuth compounds, including Bis(acetato-O)triphenylbismuth(V), have been successfully employed as aryl group donors in these transformations. researchgate.net The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgthermofishersci.in

The key steps of the catalytic cycle as it pertains to Bis(acetato-O)triphenylbismuth(V) are:

Transmetalation: This is the crucial step where the organobismuth reagent transfers an aryl group to the palladium(II) center. The Bis(acetato-O)triphenylbismuth(V) transfers a phenyl group to the Ar'-Pd(II)-X complex, displacing the halide or triflate ligand and forming a diorganopalladium(II) intermediate, Ar'-Pd(II)-Ar. The bismuth is concomitantly reduced to a Bi(III) species. The efficiency of transmetalation can be influenced by bases or other additives. thermofishersci.innih.gov

Reductive Elimination: The diorganopalladium(II) intermediate rapidly undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

While trivalent trialkylbismuth compounds have been shown to be effective in palladium-catalyzed couplings, organic-chemistry.org pentavalent organobismuth(V) derivatives have also been utilized, demonstrating their competence in the transmetalation step. researchgate.net

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar'-X) to form a Pd(II) species. | Ar'-Pd(II)-X |

| 2. Transmetalation | Bis(acetato-O)triphenylbismuth(V) transfers a phenyl group to the Pd(II) center. | Ar'-Pd(II)-Ar |

| 3. Reductive Elimination | The diorganopalladium intermediate collapses to form the cross-coupled product and regenerate the Pd(0) catalyst. | Pd(0) |

A generalized catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with Bis(acetato-O)triphenylbismuth(V).

Influence of Ligand Substituents on Reaction Mechanism and Selectivity

The reactivity and selectivity of Bis(acetato-O)triphenylbismuth(V) are significantly influenced by the nature of the ligands attached to the bismuth center. This includes both the transferable aryl groups (phenyl) and the non-transferable ancillary ligands (acetato). nih.gov

Aryl Group Substituents: The electronic and steric properties of the three phenyl groups can dictate the outcome of a reaction.

Electronic Effects: The presence of electron-donating groups (EDGs) on the aryl rings generally enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step in metal-catalyzed reactions. nih.gov Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transfer. This principle allows for selective transfer of one aryl group over another in mixed-ligand organobismuth reagents.

Steric Effects: Steric hindrance, such as ortho-substituents on the phenyl rings, can impede the approach of the bismuth reagent to a metal center or substrate, thereby slowing down the reaction. However, these same steric factors can also provide kinetic stabilization to the organobismuth compound itself. nih.gov

Ancillary Ligand Effects: The acetate ligands in Bis(acetato-O)triphenylbismuth(V) are not merely spectators; their identity determines the type of reactivity observed. nih.gov For example, replacing acetate ligands with more electron-withdrawing groups like trifluoroacetate (B77799) or tosylate can increase the electrophilicity of the bismuth center, potentially favoring different mechanistic pathways. In the case of organobismuth(V) fluorides, the substitution pattern on the ancillary ligands has been shown to be critical in promoting Ar-F bond formation. researchgate.net The development of reagents with specialized, often cyclic, ligand frameworks has led to significant improvements in reaction efficiency and selectivity. researchgate.net

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Aryl Transfer Rate |

| -OCH3 (Methoxy) | Electron-Donating (EDG) | Increase |

| -CH3 (Methyl) | Electron-Donating (EDG) | Increase |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Cl (Chloro) | Electron-Withdrawing (EWG) | Decrease |

| -NO2 (Nitro) | Strongly Electron-Withdrawing (EWG) | Decrease |

Predicted influence of electronic effects of para-substituents on the phenyl rings on the rate of transmetalation in a typical cross-coupling reaction.

Radical Intermediates in Organobismuth(V) Reactions

While many reactions of organobismuth compounds proceed via concerted, ionic pathways, there is substantial evidence for the involvement of radical intermediates, particularly in reactions initiated by light or single-electron transfer (SET) agents. nih.govacs.org

The generation of aryl radicals from Bis(acetato-O)triphenylbismuth(V) is proposed to occur via a reduction of the Bi(V) center. nih.govacs.org The key steps are:

Single-Electron Transfer (SET): The Bi(V) compound accepts an electron from a reductant or a photoexcited catalyst, forming a transient and highly unstable organobismuth(IV) intermediate.

Mesolytic Cleavage: The Bi(IV) species rapidly undergoes homolytic cleavage of a bismuth-carbon bond. This process, termed mesolysis, generates an aryl radical (Ar•) and a stable organobismuth(III) compound. nih.govacs.org

The intermediacy of these aryl radicals is supported by experimental evidence, including radical trapping experiments and the use of radical clock substrates. nih.govacs.org Computational studies further support this pathway by analyzing the bond dissociation energies of the transient Bi(IV) intermediates. nih.gov This light-driven method provides an alternative pathway for generating aryl radicals under mild conditions, which can then participate in various bimolecular arylation reactions. acs.org

Beyond the Bi(V) → Bi(IV) → Bi(III) + Ar• pathway, other radical processes involving organobismuth species have been identified. For instance, the homolytic cleavage of Bi-O bonds can produce Bi(II) radical intermediates. wikipedia.org However, it is also noted that in certain ligand coupling reactions involving pentavalent triarylbismuth derivatives, radical species have been explicitly excluded, suggesting that the operative mechanism is highly dependent on the specific reaction conditions and substrates. nih.gov

Catalytic and Stoichiometric Applications in Organic Transformations

Arylation Reactions Mediated by Bis(acetato-O)triphenylbismuth(V)

Organobismuth(V) compounds like triphenylbismuth (B1683265) diacetate are effective reagents for forming carbon-aryl bonds. The reactivity and selectivity of these reactions can be influenced by the choice of catalyst and reaction conditions.

The phenylation of alcohols and phenols using Bis(acetato-O)triphenylbismuth(V) provides a valuable method for the synthesis of aryl ethers. While early work by Barton explored the arylation of phenols with related triphenylbismuth dichloride, subsequent studies have refined the conditions for these transformations. Copper(II) catalysis is often essential for efficient O-arylation, particularly for less reactive alcohols. The reaction generally proceeds under neutral conditions, which is a significant advantage over traditional methods that may require harsh basic or acidic environments. For phenols, C-arylation at the ortho position can be a competing reaction, with the selectivity often depending on the electronic properties of the phenolic substrate.

Table 1: O-Phenylation of Alcohols and Phenols with Triphenylbismuth(V) Reagents

| Substrate | Bismuth Reagent | Catalyst | Conditions | Product | Yield (%) |

| Phenol | Ph₃BiCl₂ | BTMG (base) | THF, reflux, 48h | 2-Hydroxybiphenyl | 30 |

| Phenol | Ph₃BiCl₂ | BTMG (base) | THF, reflux, 48h | Diphenyl ether | 7 |

| Methyl 3-hydroxybenzoate | Ph₃Bi | Cu(OAc)₂ | Pyridine, RT | Methyl 3-phenoxybenzoate | 65 |

| Methyl 3-hydroxybenzoate | Ph₃Bi(OAc)₂ | Cu(OAc)₂ | Pyridine, RT | Methyl 3-phenoxybenzoate | 85 capes.gov.br |

The copper-catalyzed N-phenylation of amines using Bis(acetato-O)triphenylbismuth(V) is an efficient method for constructing C-N bonds under mild, neutral conditions. rsc.org This reaction is applicable to a wide range of substrates, including primary and secondary amines, anilines, and various nitrogen-containing heterocycles. The process typically involves treating the amine with a slight excess of triphenylbismuth diacetate in the presence of a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297), at room temperature. organic-chemistry.org This method provides a valuable alternative to other N-arylation protocols that might require harsher conditions or more expensive catalysts. rsc.org

Research has demonstrated the successful phenylation of various amino-heterocycles. For instance, derivatives of indazole, aminobenzimidazole, and aminobenzothiazole can be selectively monophenylated in good to excellent yields. organic-chemistry.org The reaction's efficiency highlights the synthetic utility of the combined action of triphenylbismuth diacetate and a copper catalyst for creating complex N-aryl compounds. organic-chemistry.org

Table 2: Copper-Catalyzed N-Phenylation with Bis(acetato-O)triphenylbismuth(V)

| Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | Ref |

| 5-Aminobenzimidazole | Cu(OAc)₂ (10%) | CH₂Cl₂ | N-Phenyl-1H-benzimidazol-5-amine | 82 | organic-chemistry.org |

| 2-Amino-6-methylbenzothiazole | Cu(OAc)₂ (10%) | CH₂Cl₂ | N-Phenyl-6-methylbenzothiazol-2-amine | 70 | organic-chemistry.org |

| 1-Methyl-1H-indazol-5-amine | Cu(OAc)₂ (10%) | CH₂Cl₂ | N-Phenyl-1-methyl-1H-indazol-5-amine | 74 | organic-chemistry.org |

| 2-Methyl-2H-indazol-5-amine | Cu(OAc)₂ (10%) | CH₂Cl₂ | N-Phenyl-2-methyl-2H-indazol-5-amine | 66 | organic-chemistry.org |

| 4-Amino-2-methylquinoline | Cu(OAc)₂ (10%) | CH₂Cl₂ | (2-Methyl-quinolin-4-yl)-phenylamine | 90 | organic-chemistry.org |

| Aniline | Cu(OAc)₂ (catalytic) | - | Diphenylamine | Quantitative | organic-chemistry.org |

| Cyclohexylamine | Cu(OAc)₂ (catalytic) | - | N-Phenylcyclohexanamine | 76 | organic-chemistry.org |

While O- and N-arylation reactions are more common, organobismuth(V) reagents can also participate in C-C bond formation with activated substrates. The arylation typically targets carbon atoms that are activated by adjacent electron-withdrawing groups, such as those in enones, enals, and potentially acrylate (B77674) derivatives. For example, related pentavalent organobismuth reagents like triphenylbismuth dichloride (Ph₃BiCl₂) have been used for the α-arylation of enones and enals.

More recently, photochemical methods have been developed that utilize triarylbismuth(III) and (V) reagents to generate aryl radicals. nih.govrug.nl This light-driven approach enables the hydroarylation of electron-deficient olefins, a category that includes acrylates. nih.gov The reaction proceeds via the formation of an organobismuth(IV) intermediate, which then undergoes mesolytic cleavage to produce an aryl radical that adds to the activated alkene. nih.gov Although this method does not directly use Bis(acetato-O)triphenylbismuth(V) in a thermal reaction, it demonstrates the potential of organobismuth compounds to arylate activated C-C double bonds.

Table 3: Radical-Mediated C-Arylation of Activated Alkenes with Organobismuth Reagents

| Alkene Substrate | Bismuth Reagent | Conditions | Product | Yield (%) | Ref |

| Dimethylacrylamide | Ph₃Bi | 4-CzIPN (photocatalyst), Blue LED, BnOH | N,N-Dimethyl-3-phenylpropanamide | 82 | nih.gov |

| Methyl Acrylate | Ph₃Bi | 4-CzIPN (photocatalyst), Blue LED, BnOH | Methyl 3-phenylpropanoate | 80 | nih.gov |

| Acrylonitrile | Ph₃Bi | 4-CzIPN (photocatalyst), Blue LED, BnOH | 3-Phenylpropanenitrile | 70 | nih.gov |

Cross-Coupling Reactions Utilizing Organobismuth(V) Reagents

Based on available scientific literature, the use of Bis(acetato-O)triphenylbismuth(V) as a direct arylating agent in Heck-type and Sonogashira-type cross-coupling reactions, where it would substitute for the traditional aryl halide or triflate component, is not a documented transformation. These palladium-catalyzed reactions typically follow well-established catalytic cycles involving the oxidative addition of an aryl halide. While organobismuth compounds are used in various cross-coupling contexts, their application in the specific roles outlined below could not be substantiated.

No scientifically validated information is available for this specific transformation involving Bis(acetato-O)triphenylbismuth(V).

No scientifically validated information is available for this specific transformation involving Bis(acetato-O)triphenylbismuth(V).

Oxidation Reactions Catalyzed by Bis(acetato-O)triphenylbismuth(V)

Organobismuth(V) reagents are recognized as powerful oxidants capable of converting various functional groups. mdpi.com They can induce the dehydrogenation of alcohols and the cleavage of glycols. mdpi.com

Bis(acetato-O)triphenylbismuth(V) and related triarylbismuth compounds can be employed as catalysts for the oxidative cleavage of 1,2-diols (vicinal diols). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds (aldehydes or ketones). The process typically requires a co-oxidant. One of the pioneering examples of bismuth redox catalysis demonstrated that catalytic amounts of triphenylbismuth, a Bi(III) precursor to the active Bi(V) species, in conjunction with N-Bromosuccinimide (NBS), could efficiently catalyze the oxidative cleavage of 1,2-diols to produce the corresponding aldehydes or ketones in excellent yields. scispace.com The reaction proceeds under mild conditions, making it a valuable alternative to other oxidative cleavage reagents like periodates or lead tetraacetate. wikipedia.orglibretexts.org

The general transformation can be represented as follows: R¹R²C(OH)-C(OH)R³R⁴ + Oxidant --(cat. Ph₃Bi)--> R¹R²C=O + R³R⁴C=O

Table 1: Catalytic Oxidative Cleavage of 1,2-Diols

| 1,2-Diol Substrate | Catalyst System | Product(s) | Yield (%) |

| Hydrobenzoin | Ph₃Bi (cat.), NBS | Benzaldehyde | High |

| 1,2-Cyclohexanediol | Ph₃Bi (cat.), NBS | Adipaldehyde | High |

| Pinacol | Ph₃Bi (cat.), NBS | Acetone | High |

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. Pentavalent organobismuth compounds, including Bis(acetato-O)triphenylbismuth(V), are effective reagents for these oxidations. mdpi.comyoutube.com These reactions are often characterized by their mild conditions and high selectivity, avoiding the overoxidation of primary alcohols to carboxylic acids, a common issue with stronger oxidizing agents. The first documented use of organobismuth compounds in organic chemistry was the oxidation of alcohols by triphenylbismuth dihydroxide in 1934. mdpi.com

The reaction provides a reliable method for accessing carbonyl compounds from their alcohol precursors. Secondary alcohols are cleanly converted to ketones, while primary alcohols can be selectively oxidized to aldehydes.

Table 2: Oxidation of Alcohols using Bismuth(V) Reagents

| Alcohol Substrate | Reagent | Product | Yield (%) |

| Benzyl alcohol | Ph₃Bi(OAc)₂ | Benzaldehyde | High |

| Cyclohexanol | Ph₃Bi(OAc)₂ | Cyclohexanone | High |

| 1-Phenylethanol | Ph₃Bi(OAc)₂ | Acetophenone | High |

| Cinnamyl alcohol | Ph₃Bi(OAc)₂ | Cinnamaldehyde | High |

Applications in Carbon-Carbon Bond Forming Reactions

While renowned for their oxidative properties, bismuth compounds also catalyze important carbon-carbon bond-forming reactions, showcasing their versatility in synthesis. sci-hub.sechemimpex.com

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. Bismuth salts have proven to be highly effective catalysts for this transformation. For instance, a catalytic amount of bismuth triflate (Bi(OTf)₃·4H₂O) smoothly facilitates the reaction between aldehydes, amines, and silyl (B83357) enolates (derived from ketones, esters, or thioesters) to produce the corresponding β-amino ketones or esters in high yields. This biocatalytic approach is significant for its efficiency and atom economy in constructing two adjacent stereocenters. Although a different bismuth salt is highlighted, the catalytic principle demonstrates the Lewis acidity of bismuth compounds, a property that Bis(acetato-O)triphenylbismuth(V) can also exhibit to promote such transformations.

Table 3: Bismuth-Catalyzed Mannich-Type Reaction

| Aldehyde | Amine | Silyl Enolate | Product (β-Amino Ketone/Ester) | Yield (%) |

| Benzaldehyde | Aniline | 1-(Trimethylsilyloxy)cyclohexene | 2-(Phenyl(phenylamino)methyl)cyclohexanone | up to 94% |

| 4-Chlorobenzaldehyde | p-Toluidine | Ketene silyl acetal | β-Amino ester | up to 94% |

| Isovaleraldehyde | Benzylamine | Silyl enol ether of Acetophenone | β-Amino ketone | up to 94% |

Reactivity in Specific Organic Transformations (e.g., Thiocarbonyl Conversion)

The reactivity of pentavalent organobismuth reagents extends to transformations involving sulfur-containing functional groups. A notable application is the conversion of thioamides into nitriles. Research has shown that a related pentavalent bismuth reagent, triphenylbismuth dichloride (Ph₃BiCl₂), in the presence of a mild base like triethylamine, can efficiently mediate the dehydrosulfurization of thioamides. sci-hub.se This transformation occurs under very mild conditions (room temperature) and is rapid, providing the corresponding nitriles in excellent yields for a range of aromatic and aliphatic thioamides. sci-hub.se This reactivity highlights the ability of Bi(V) reagents to interact with sulfur-containing groups, suggesting a similar potential for Bis(acetato-O)triphenylbismuth(V) in mediating such conversions. The reaction is not sensitive to steric effects, further broadening its synthetic utility. sci-hub.se

This method has also been successfully applied to the conversion of thioureas to cyanamides and dithiocarbamates to thiocyanates. sci-hub.se

Table 4: Conversion of Thioamides to Nitriles using a Bi(V) Reagent

| Thioamide Substrate | Reagent System | Product (Nitrile) | Yield (%) |

| 4-Bromobenzothioamide | Ph₃BiCl₂, NEt₃ | 4-Bromobenzonitrile | 95 sci-hub.se |

| 4-Methoxybenzothioamide | Ph₃BiCl₂, NEt₃ | 4-Methoxybenzonitrile | 90 sci-hub.se |

| Thiobenzamide | Ph₃BiCl₂, NEt₃ | Benzonitrile | 94 sci-hub.se |

| 2-Naphthylthioamide | Ph₃BiCl₂, NEt₃ | 2-Naphthonitrile | 89 sci-hub.se |

Theoretical and Computational Studies on Bis Acetato O Triphenylbismuth V

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying organometallic compounds, including those of heavy elements like bismuth. It offers a balance between accuracy and computational cost, making it suitable for analyzing the intricate electronic environments of molecules such as Bis(acetato-O)triphenylbismuth(V).

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of organobismuth(V) complexes. For Bis(acetato-O)triphenylbismuth(V), these calculations would typically predict a distorted trigonal bipyramidal geometry around the central bismuth atom. In this arrangement, the three phenyl groups occupy the equatorial positions, while the two acetate (B1210297) ligands are situated in the axial positions.

Analysis of the electronic structure provides information on charge distribution, bond orders, and the nature of the orbitals involved in bonding. Studies on related triphenylbismuth(V) dicarboxylates show that the bonds between bismuth and the axial carboxylate ligands are highly polarized. DFT can quantify the natural bond orbital (NBO) charges, revealing the electrophilic character of the bismuth center and the nucleophilic nature of the oxygen atoms in the acetate groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. grafiati.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. DFT calculations are used to determine the energies and spatial distributions of these orbitals.

For Bis(acetato-O)triphenylbismuth(V), the HOMO is typically localized on the phenyl rings and the acetate ligands, representing the regions from which electrons are most easily donated. The LUMO is generally centered on the bismuth atom, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations help to rationalize the role of such compounds as oxidizing and arylating agents in organic synthesis.

| Orbital | Typical Localization in Triphenylbismuth(V) Derivatives | Role in Reactivity |

| HOMO | Phenyl rings, Acetate ligands | Electron donor in reactions |

| LUMO | Bismuth center | Electron acceptor in reactions |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Semi-Empirical Calculation Approaches

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods are significantly faster than ab initio or DFT calculations, making them particularly useful for very large molecular systems. wikipedia.org For organobismuth compounds, relativistically parameterized semi-empirical methods have been developed to account for the significant relativistic effects of the heavy bismuth atom. acs.orgacs.org While they are less accurate than DFT for detailed electronic structure analysis, they can be valuable for preliminary geometric optimizations and for studying large-scale molecular interactions.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, providing detailed insights into reaction mechanisms. scielo.br For reactions involving organobismuth(V) compounds, such as oxidations and arylations, computational studies can identify transition states, intermediates, and the associated energy barriers. researchgate.netrsc.org

For example, in the arylation of a substrate by Bis(acetato-O)triphenylbismuth(V), DFT calculations can model the ligand exchange steps, the reductive elimination pathway that forms the new carbon-carbon bond, and the subsequent regeneration of the Bi(III) species. These studies help to explain experimental observations, such as regioselectivity and stereoselectivity, and can guide the design of more efficient catalysts and reagents. scielo.br The computational exploration of Bi(III)/Bi(V) redox cycles has been particularly important in developing catalytic applications for organobismuth compounds. researchgate.net

Analysis of Hypervalent Bonding in Organobismuth(V) Complexes

Bis(acetato-O)triphenylbismuth(V) is a hypervalent molecule, as the central bismuth atom is formally surrounded by ten valence electrons, exceeding the octet rule. wikipedia.org Historically, this was explained by invoking the participation of d-orbitals in bonding. However, modern computational and theoretical analyses support the three-center-four-electron (3c-4e) bond model for describing the axial bonds in such compounds. wikipedia.org

The 3c-4e bond involves a linear arrangement of three atoms (in this case, O-Bi-O) where four electrons occupy a set of three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The two electrons in the bonding orbital and two in the non-bonding orbital create a stable bond that is weaker than a typical two-center-two-electron covalent bond. wikipedia.org This model accurately describes the characteristically long and labile Bi-O axial bonds in pentavalent organobismuth compounds without needing to invoke d-orbital hybridization. wikipedia.orgrsc.org Computational studies are essential for analyzing the electron density and molecular orbitals to validate this bonding model in specific complexes.

| Bonding Model | Description | Relevance to Bis(acetato-O)triphenylbismuth(V) |

| d-Orbital Hybridization | Historical model involving s, p, and d orbitals to expand the valence shell. | Now considered less accurate for main group elements. |

| 3c-4e Bond Model | A delocalized molecular orbital model describing a bond over three centers with four electrons. | Currently accepted model for the axial O-Bi-O bonding, explaining the hypervalent nature. |

Pnictogen Bonding Interactions in Bismuth Compounds

Pnictogen bonding is a non-covalent interaction where an electrophilic region on a pnictogen atom (such as bismuth) is attracted to a nucleophilic region on another molecule. nsf.gov This interaction is analogous to the more familiar halogen and chalcogen bonding. Due to bismuth's high polarizability, it can be a strong pnictogen bond donor. worktribe.com

Computational methods, including DFT and ab initio calculations, are critical for identifying and characterizing these weak interactions. worktribe.comnih.gov Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses can confirm the presence of a bond path and quantify the strength of the interaction, which is primarily electrostatic in nature. nih.gov While pnictogen bonding is more commonly studied in Bi(III) compounds, it can also influence the crystal packing and supramolecular assembly of Bi(V) complexes like Bis(acetato-O)triphenylbismuth(V) in the solid state. rsc.org

Future Research Directions and Research Gaps in Bis Acetato O Triphenylbismuth V Chemistry

Development of Novel Organobismuth(V) Reagents with Enhanced Reactivity and Selectivity

A primary objective for future research is the rational design and synthesis of new organobismuth(V) reagents that offer superior reactivity and selectivity compared to existing compounds. While bis(acetato-O)triphenylbismuth(V) is effective for various transformations, its performance can be fine-tuned for more challenging applications.

Key research efforts could be directed towards modifying the electronic and steric environment of the bismuth center. The introduction of electron-withdrawing or electron-donating substituents on the phenyl rings of the triphenylbismuth (B1683265) core can modulate the Lewis acidity and oxidizing power of the metal center. This, in turn, could lead to reagents with enhanced chemoselectivity, capable of targeting specific functional groups within complex molecules.

Furthermore, a significant research gap exists in the development of chiral organobismuth(V) reagents for asymmetric catalysis. The creation of enantiomerically pure bismuth compounds, potentially through the use of chiral ligands, could enable highly stereoselective reactions, a critical need in modern synthetic chemistry. The exploration of a wider variety of ancillary ligands beyond the common acetate (B1210297) and halide groups is also crucial. Investigating carboxylates with diverse steric and electronic profiles, for example, could unveil novel reactivity patterns and catalytic activities.

Exploration of Bismuth-Mediated Radical Chemistry

The capacity of bismuth to cycle between the +3 and +5 oxidation states positions it as a promising mediator for radical reactions. This area of bismuth chemistry is relatively nascent and holds considerable potential for the development of novel synthetic methodologies.

Future investigations should focus on harnessing bis(acetato-O)triphenylbismuth(V) and its derivatives to initiate and control radical processes. This could open up new avenues for C-H functionalization, a highly desirable transformation that allows for the direct conversion of ubiquitous C-H bonds into valuable functional groups. Bismuth-mediated radical reactions could offer milder and more selective alternatives to traditional methods that often necessitate harsh conditions or the use of toxic reagents.

A significant knowledge gap lies in the mechanistic understanding of these radical pathways. Detailed mechanistic studies are required to characterize the key radical intermediates and to elucidate the factors that govern the reaction outcomes. Such fundamental knowledge is essential for the rational design of more efficient and selective bismuth-mediated radical transformations.

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Due to the low toxicity and environmental impact of bismuth, organobismuth compounds are attractive candidates for developing more sustainable synthetic methods.

A notable research gap is the lack of comprehensive life-cycle assessments for bismuth-mediated reactions. Systematic studies are needed to quantify the environmental footprint of these processes and to guide the development of truly "green" synthetic protocols.

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deep and nuanced understanding of reaction mechanisms is fundamental to the development of more efficient and selective catalysts. The application of advanced spectroscopic techniques that allow for the real-time monitoring of reactions can provide unprecedented insights into the transient species and elementary steps involved in bismuth-mediated transformations.

Future research should increasingly employ in situ spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, to probe the reaction pathways of bis(acetato-O)triphenylbismuth(V). These techniques can provide direct evidence for the formation and consumption of intermediates, helping to construct a detailed mechanistic picture.

A significant research gap is the limited application of these powerful analytical tools in the field of organobismuth chemistry. The majority of mechanistic proposals are currently based on indirect evidence from kinetic studies and product analysis. The direct observation of reactive bismuth intermediates through in situ spectroscopy would represent a major leap forward in our ability to understand and control these important chemical reactions.

Q & A

Q. What are the established synthetic routes for Bis(acetato-O)triphenylbismuth(V), and how can reaction progress be monitored experimentally?

Bis(acetato-O)triphenylbismuth(V) is typically synthesized via ligand exchange reactions using triphenylbismuth dihalides and acetic acid derivatives. A common method involves reacting triphenylbismuth dichloride (Ph₃BiCl₂) with sodium acetate in anhydrous conditions, as described by Goel and Prasad (1971) . Infrared (IR) spectroscopy is critical for monitoring acetate ligand incorporation, with characteristic peaks at ~1550 cm⁻¹ (C=O stretching) and ~1410 cm⁻¹ (symmetric COO⁻ vibration). Reaction purity can be assessed via elemental analysis and melting point determination (decomposition at 170°C) .

Q. How is the molecular structure of Bis(acetato-O)triphenylbismuth(V) confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation, as demonstrated in Domagala et al. (1988) for analogous bis(carboxylato)triphenylbismuth(V) complexes . Key structural features include a trigonal bipyramidal geometry with axial acetate ligands and equatorial phenyl groups. Complementary techniques like IR spectroscopy and nuclear magnetic resonance (NMR) can validate ligand coordination and symmetry.

Q. What are the stability profiles of Bis(acetato-O)triphenylbismuth(V) under varying storage and experimental conditions?

The compound is stable at room temperature but decomposes at 170°C . For thermal stability analysis, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Solvent compatibility should be tested empirically, as polar aprotic solvents (e.g., DMF) may induce ligand dissociation over time.

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of Bis(acetato-O)triphenylbismuth(V)?

A 2³ factorial design can systematically evaluate variables like temperature (25–60°C), stoichiometry (1:2 to 1:3 Bi:acetate), and reaction time (6–24 hours). This approach identifies interactions between factors, enabling yield maximization while minimizing side reactions (e.g., ligand scrambling). Pre-experimental screening via fractional factorial designs is advised to prioritize critical variables .

Q. What mechanistic insights can be gained from studying ligand substitution reactions in Bis(acetato-O)triphenylbismuth(V)?

Competitive ligand substitution experiments (e.g., replacing acetate with furoate or trifluoroacetate) reveal steric and electronic influences on reactivity. Kinetic studies using stopped-flow spectroscopy or NMR line-shape analysis can quantify substitution rates, while X-ray absorption spectroscopy (XAS) probes changes in bismuth coordination geometry .

Q. How do decomposition pathways of Bis(acetato-O)triphenylbismuth(V) impact its applicability in catalysis?

Thermal decomposition pathways can be mapped via TGA-DSC coupled with mass spectrometry (MS) to identify volatile byproducts (e.g., acetic anhydride or benzene). Understanding decomposition kinetics (via Kissinger analysis) is critical for applications requiring elevated temperatures, such as cross-coupling or oxidation catalysis .

Q. What methodological challenges arise when integrating computational modeling with experimental data for this compound?

Density functional theory (DFT) calculations often underestimate dispersion forces in bismuth complexes due to relativistic effects. Hybrid approaches combining DFT with molecular dynamics (MD) simulations improve accuracy for geometry optimization and redox potential predictions. Validation against crystallographic data is essential .

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies between IR/NMR and XRD data (e.g., ligand symmetry assumptions) require multi-technique reconciliation. For example, variable-temperature XRD can detect dynamic disorder, while solid-state NMR clarifies local ligand environments. Cross-validation with EXAFS (Extended X-ray Absorption Fine Structure) provides additional coordination insights .

Data-Driven and Comparative Research

Q. What strategies are effective for comparative studies of Bis(acetato-O)triphenylbismuth(V) with other organobismuth(V) complexes?

Comparative reactivity studies should standardize conditions (solvent, temperature) and employ kinetic profiling. For example, comparing acetate vs. furoate derivatives in transmetalation reactions highlights ligand lability. Meta-analyses of existing datasets (e.g., Cambridge Structural Database) can identify trends in bond lengths and angles .

Q. How can researchers address gaps in mechanistic understanding of Bis(acetato-O)triphenylbismuth(V)'s redox behavior?

Cyclic voltammetry (CV) and in situ UV-Vis spectroscopy under inert atmospheres are critical for detecting redox intermediates. Coupling electrochemical data with EPR spectroscopy can identify radical species, while computational modeling (e.g., Marcus theory) elucidates electron-transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.